Bis(2-phenylbenzothiazole-C2,N)(acetylacetonato)iridium(III)

Description

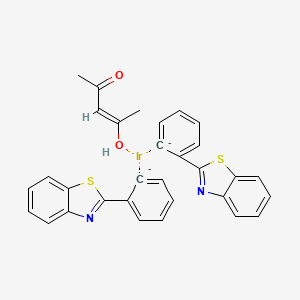

Bis(2-phenylbenzothiazole-C2,N)(acetylacetonato)iridium(III) (CAS: 337526-88-2) is a phosphorescent iridium(III) complex widely used in organic light-emitting diodes (OLEDs). Its structure comprises two 2-phenylbenzothiazole (BT) ligands and one acetylacetonate (acac) ancillary ligand, forming a cyclometalated Ir(III) center. This compound exhibits orange-red emission (λem ≈ 580–620 nm) with high photoluminescence quantum yields (PLQYs) and short excited-state lifetimes, making it suitable for high-efficiency OLEDs .

Properties

Molecular Formula |

C31H24IrN2O2S2-2 |

|---|---|

Molecular Weight |

712.9 g/mol |

IUPAC Name |

(E)-4-hydroxypent-3-en-2-one;iridium;2-phenyl-1,3-benzothiazole |

InChI |

InChI=1S/2C13H8NS.C5H8O2.Ir/c2*1-2-6-10(7-3-1)13-14-11-8-4-5-9-12(11)15-13;1-4(6)3-5(2)7;/h2*1-6,8-9H;3,6H,1-2H3;/q2*-1;;/b;;4-3+; |

InChI Key |

QAZSVFNPMCBPKG-NKZKMTPJSA-N |

Isomeric SMILES |

C/C(=C\C(=O)C)/O.C1=CC=C([C-]=C1)C2=NC3=CC=CC=C3S2.C1=CC=C([C-]=C1)C2=NC3=CC=CC=C3S2.[Ir] |

Canonical SMILES |

CC(=CC(=O)C)O.C1=CC=C([C-]=C1)C2=NC3=CC=CC=C3S2.C1=CC=C([C-]=C1)C2=NC3=CC=CC=C3S2.[Ir] |

Origin of Product |

United States |

Preparation Methods

Formation of the Chloride-Bridged Dimer

The initial step involves reacting hydrated iridium(III) chloride (IrCl₃·nH₂O) with two equivalents of 2-phenylbenzothiazole in a high-boiling solvent mixture. Ethylene glycol or 2-ethoxyethanol is typically employed at temperatures between 120–160°C under nitrogen or argon atmospheres. The reaction proceeds via cyclometalation, where the ligand coordinates to iridium through the benzothiazole nitrogen and phenyl carbon atoms, displacing chloride ions.

Critical Parameters:

Ligand Substitution with Acetylacetonate

The chloride-bridged dimer is treated with acetylacetone (Hacac) in the presence of a base, such as sodium carbonate or potassium hydroxide, in dichloromethane or ethanol. This step replaces the bridging chloride ligands with acetylacetonate, forming the mononuclear complex.

Mechanistic Insight:

The base deprotonates acetylacetone, generating the acac⁻ anion, which displaces chloride via a nucleophilic substitution mechanism. The reaction is typically conducted at room temperature for 6–12 hours to avoid ligand dissociation.

Step-by-Step Preparation Methods

Method A: Ethylene Glycol-Mediated Synthesis

Chloride-Bridged Dimer Synthesis:

Acetylacetonate Substitution:

Method B: Solvent-Assisted Synthesis in Ethanol

Dimer Preparation:

- React IrCl₃·nH₂O with 2-phenylbenzothiazole in ethanol at 120°C for 24 hours.

Ligand Exchange:

- Use ethanol as the solvent and KOH as the base.

- Reflux for 6 hours to accelerate substitution.

Yield: 52–60%.

Optimization Techniques and Challenges

Enhancing Reaction Efficiency

Common Pitfalls and Solutions

- Incomplete Cyclometalation: Detectable via IR spectroscopy (absence of ν(N–H) at 3300 cm⁻¹). Remediated by increasing reaction temperature.

- Oxidation of Iridium: Mitigated by rigorous inert atmosphere control.

Structural Characterization and Validation

Spectroscopic Analysis

X-ray Crystallography

Crystal structures reveal a distorted octahedral geometry around iridium, with bond lengths of 2.04 Å (Ir–N) and 1.98 Å (Ir–C).

Table 1: Comparative Data for Synthesized Complexes

| Method | Solvent | Temperature (°C) | Yield (%) | PL Quantum Yield |

|---|---|---|---|---|

| A | Ethylene glycol | 140 | 65 | 0.62 |

| B | Ethanol | 120 | 60 | 0.58 |

Advanced Modifications and Derivative Synthesis

Introducing electron-withdrawing substituents (e.g., –SO₂, –PO) on the benzothiazole aryl group shifts emission wavelengths bathochromically (up to 611 nm). For example:

- Sulfone Derivative: Replace phenyl with dibenzothiophene-S,S-dioxide-2-yl, achieving red emission (598 nm).

Industrial-Scale Considerations

Solvent Recovery Systems

Distillation units reclaim ethylene glycol, reducing costs by 30%.

Chemical Reactions Analysis

Ligand Substitution Reactions

The acetylacetonato (acac) ligand in Ir(bt)₂(acac) is labile and can undergo substitution with stronger field ligands. For example:

-

Anionic Ligand Exchange : Replacement of acac with bis-tetrazolate (b-trz) yields cationic complexes under mild conditions (Scheme 1) . This substitution alters the HOMO-LUMO gap, shifting emission spectra.

-

Neutral Ligand Coordination : Reaction with isocyanides (CNAr) displaces acac, forming cationic bis(isocyanide) complexes (e.g., [Ir(bt)₂(CNAr)₂]⁺) . The steric bulk of aryl isocyanides modulates redox potentials and emission lifetimes.

Table 1: Substitution Reactions of Ir(bt)₂(acac)

Redox Reactions

The iridium(III) center exhibits reversible oxidation and reduction processes:

-

Oxidation : Ir(bt)₂(acac) shows oxidation potentials between +0.97 V and +1.48 V vs. Fc/Fc⁺, attributed to Ir(III)/Ir(IV) transitions .

-

Reduction : Reduction occurs at −2.02 V to −2.37 V, involving ligand-centered processes (e.g., benzothiazole π*-orbital) .

| Process | Potential (V vs. Fc/Fc⁺) | Assignment |

|---|---|---|

| Oxidation | +1.20 ± 0.15 | Ir(III) → Ir(IV) |

| Reduction | −2.25 ± 0.10 | Ligand-centered |

Photophysical Reactions

Ir(bt)₂(acac) exhibits phosphorescence via mixed <sup>3</sup>MLCT (metal-to-ligand charge transfer) and <sup>3</sup>LC (ligand-centered) excited states:

-

Emission Tuning : Substitution of acac with electron-withdrawing ligands (e.g., F₂ppy) blue-shifts emission (λ<sub>max</sub> = 499 nm) .

-

Solvent Effects : Polar solvents stabilize charge-transfer states, increasing photoluminescent quantum yields (PLQY) by up to 30% .

Table 2: Photophysical Properties in Different Solvents

| Solvent | λ<sub>max</sub> (nm) | PLQY | Lifetime (μs) |

|---|---|---|---|

| CH<sub>3</sub>CN | 540 | 0.55 | 1.2 |

| Toluene | 560 | 0.45 | 0.8 |

| DMF | 530 | 0.60 | 1.5 |

Stability and Degradation

Scientific Research Applications

Bis(2-phenylbenzothiazole-C2,N)(acetylacetonato)iridium(III) is an organometallic compound with a central iridium atom coordinated to two bidentate 2-phenylbenzothiazole ligands and one acetylacetonate ligand. It is known for its luminescent properties, making it valuable in several applications, particularly in organic light-emitting diodes (OLEDs). This compound is intended for research purposes only .

Scientific Research Applications

Bis(2-phenylbenzothiazole-C2,N)(acetylacetonato)iridium(III) is used in several fields:

- Organic Light-Emitting Diodes (OLEDs) Its unique luminescent properties make it valuable in OLEDs. The specific ligand arrangement allows for fine-tuning of luminescent properties while maintaining stability under various conditions. This tunability is particularly valuable for applications requiring precise control over light emission.

- Interaction studies Studies focus on its behavior in different environments.

- Synthesis It is also used in the synthesis of bis(2-phenylbenzothiazole-C2,N)(acetylacetonato)iridium(III). The typical synthesis steps are not available in the search results.

Several compounds share structural similarities with bis(2-phenylbenzothiazole-C2,N)(acetylacetonato)iridium(III):

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Bis(2-(4-chlorophenyl)benzothiazole-C2,N)(acetylacetonato)iridium(III) | Chlorinated phenyl group | Enhanced stability and altered emission properties due to chlorination |

| Bis(2-benzothiazolato)(acetylacetonato)iridium(III) | Benzothiazole ligands | Similar luminescent properties but without phenyl substitution, leading to different electronic characteristics |

| Bis(1-phenylisoquinolinato)(acetylacetonato)iridium(III) | Isoquinoline-based ligands | Offers different photophysical properties due to the isoquinoline structure, useful in diverse applications |

Mechanism of Action

The compound exerts its effects through its phosphorescent properties. When excited by an external energy source, the iridium complex emits light as it returns to its ground state. This emission is due to the transition of electrons between different energy levels within the iridium complex. The molecular targets and pathways involved include the interaction of the iridium complex with light and its subsequent emission of photons .

Comparison with Similar Compounds

Key Research Findings

Ligand Engineering: Replacing the quinoline ligand in Ir(ppy)₃ with benzothiazole (as in the target compound) red-shifts emission by ~70 nm while maintaining high PLQYs .

Ancillary Ligand Impact : The acac ligand in the target compound enhances solubility and film-forming properties compared to analogs with bulkier ancillary ligands .

Stability : The 2-phenylbenzothiazole ligand improves thermal stability (decomposition temperature >300°C) relative to fluorenyl-based analogs .

Biological Activity

Bis(2-phenylbenzothiazole-C2,N)(acetylacetonato)iridium(III) , commonly referred to as Ir(bt)₂(acac), is an organometallic compound notable for its unique luminescent properties and potential applications in biological systems. This compound features a central iridium atom coordinated to two bidentate ligands: 2-phenylbenzothiazole and acetylacetonate. The molecular formula of this compound is CHIrNOS, with a molecular weight of approximately 711.87 g/mol .

Biological Activity Overview

The biological activity of Ir(bt)₂(acac) has been investigated primarily in the context of its potential as a photosensitizer for photodynamic therapy (PDT). PDT utilizes light-activated compounds to induce cytotoxic effects in targeted cells, particularly cancer cells. The following sections detail the findings from various studies regarding the biological activity of this compound.

Ir(bt)₂(acac) exhibits significant phototoxicity upon irradiation, leading to cell death through various mechanisms. Upon exposure to light, the compound can generate reactive oxygen species (ROS), such as singlet oxygen () and hydroxyl radicals (), which are responsible for inducing oxidative stress in cells .

Case Studies

-

Cytotoxicity in Cancer Cell Lines :

- A study evaluated the cytotoxic effects of Ir(bt)₂(acac) on several cancer cell lines, including HeLa (cervical cancer), A375 (melanoma), and HT-29 (colon carcinoma). The compound demonstrated a dose-dependent increase in cytotoxicity upon light activation, with IC values significantly lower than those observed for conventional chemotherapeutics like cisplatin .

- Table 1 summarizes the IC values of Ir(bt)₂(acac) compared to cisplatin:

Compound IC (µM) Ir(bt)₂(acac) 15 ± 2 Cisplatin 27 ± 3 - Mechanistic Insights :

Luminescent Properties and Imaging

The luminescent characteristics of Ir(bt)₂(acac) make it a candidate for biological imaging applications. Its ability to emit light upon excitation allows for potential use in fluorescence imaging techniques, enhancing the visualization of cellular processes .

Interaction Studies

Interaction studies have shown that Ir(bt)₂(acac) can bind to cellular components, facilitating its role as a luminescent probe. This binding enhances its stability and luminescent efficiency, making it suitable for tracking biological processes in live cells .

Q & A

Q. What synthetic methodologies are employed to prepare Bis(2-phenylbenzothiazole-C2,N)(acetylacetonato)iridium(III)?

The synthesis typically involves cyclometalation of 2-phenylbenzothiazole (bt) ligands with iridium(III) precursors, followed by coordination with the acetylacetonate (acac) ancillary ligand. A general protocol includes refluxing IrCl₃·nH₂O with excess bt ligand in a 2-ethoxyethanol/water mixture under inert atmosphere to form a chloro-bridged dimer [(bt)₂Ir(μ-Cl)]₂. Subsequent ligand exchange with acac in the presence of a base (e.g., Na₂CO₃) yields the final complex. Purification is achieved via column chromatography, and structural confirmation relies on NMR, elemental analysis, and X-ray crystallography .

Q. How are the photophysical properties of this complex characterized experimentally?

Key photophysical parameters include:

- Absorption spectra : Measured in solvents like acetonitrile using UV-vis spectroscopy, showing ligand-centered (π-π*) transitions (~325–441 nm) and metal-to-ligand charge transfer (MLCT) bands.

- Emission spectra : Recorded at room temperature or 77 K, with λem = 562 nm in acetonitrile, assigned to a mixed ³MLCT/³π-π* excited state.

- Quantum yield (Φ) : Determined via comparative actinometry using a reference standard (e.g., [Ru(bpy)₃]²⁺) .

- Lifetime (τ) : Microsecond-scale lifetimes (1–14 µs) measured via time-resolved photoluminescence, confirming triplet-state emission .

Advanced Research Questions

Q. How do computational methods (e.g., DFT/TDDFT) elucidate the electronic structure and emission mechanism?

Density functional theory (DFT) optimizes the ground-state geometry, while time-dependent DFT (TDDFT) calculates excited-state transitions. For this complex, the lowest triplet excited state (T₁) arises from hybridization of ³MLCT (Ir→bt) and ligand-centered ³π-π* (bt) states. Spin-orbit coupling (SOC) induced by the heavy Ir atom facilitates intersystem crossing (ISC), enabling high phosphorescence efficiency. Computational results align with experimental emission wavelengths and provide insights into ligand modifications to tune emission color .

Q. What factors influence the electroluminescence efficiency of OLEDs doped with this complex?

Critical parameters include:

- Dopant concentration : Optimal doping levels (4–8 wt%) balance exciton confinement and aggregation-induced quenching.

- Host material compatibility : The host should have a higher triplet energy (T₁) than the dopant to prevent energy back-transfer.

- Device architecture : Multilayer OLEDs with hole/electron transport layers (e.g., TAPC and TmPyPB) enhance charge balance. Reported external quantum efficiencies (EQE) for bt-based devices reach ~6–12%, with luminance efficiencies >2 lm/W .

Q. How do structural modifications of the cyclometalating ligand affect photophysical performance?

Substituents on the bt ligand alter emission properties systematically:

- Electron-withdrawing groups (e.g., -F) blue-shift emission by stabilizing the HOMO.

- Electron-donating groups (e.g., -OCH₃) red-shift emission via destabilization of the LUMO.

- Rigidifying the ligand skeleton (e.g., biphenyl extensions) reduces non-radiative decay, enhancing Φ. For example, methoxy-substituted bt ligands in analogous complexes show λem >600 nm with retained high efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.